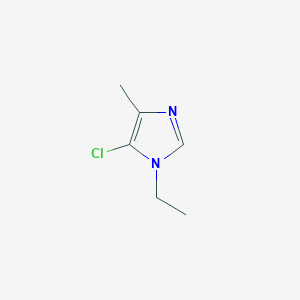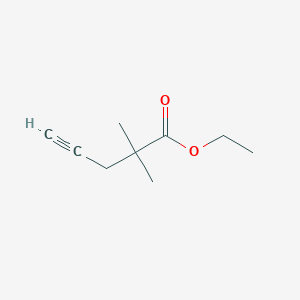
4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a carboxylic acid group (-COOH) and a 2-methylpropyl group attached to the pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the attachment of the 2-methylpropyl group and the carboxylic acid group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to its aromaticity and stability. The carboxylic acid group would make the compound acidic and polar, while the 2-methylpropyl group would add some degree of non-polarity .Chemical Reactions Analysis
As an aromatic compound, it might undergo electrophilic aromatic substitution reactions. The carboxylic acid group could participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar 2-methylpropyl group .Wissenschaftliche Forschungsanwendungen
Bioactive Conductive Platforms
Carboxylic acid-functionalized conductive polypyrrole (PPy) is utilized as a bioactive platform for cell adhesion. Polypyrrole derivatives, like poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH), have been synthesized and characterized for their electrical conductivity and ability to be surface-modified with cell-adhesive motifs. This material promotes improved attachment and spreading of Human umbilical vascular endothelial cells (HUVECs), making it a promising candidate for biomedical applications such as tissue regeneration scaffolds and electrode coatings (Lee et al., 2006).
Synthesis and Chemical Transformations
Synthesis of pyrrole derivatives has been explored through innovative methods. For example, the unusual coupling of acetylenic esters and α-amino acids in the presence of cyclohexyl isocyanide or N,N′-Dicyclohexylcarbodiimide has enabled the direct synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives. This method represents a facile approach to synthesizing pyrrole derivatives under neutral conditions (Alizadeh et al., 2008).
Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis is another significant application. This process facilitates the regioselective synthesis of pyrrole-2,4-dicarboxylic acid derivatives from esters and amides of acylacetic acids, demonstrating an efficient pathway for synthesizing complex pyrrole structures (Galenko et al., 2015).
Molecular Recognition and Binding
Molecular recognition in water using calix[4]pyrrole receptors is a notable application in the field of supramolecular chemistry. The introduction of carboxylic acids or amino groups to calix[4]pyrrole enhances its water solubility and ability to bind aromatic N-oxides effectively. This is achieved through a combination of hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions, demonstrating the potential for developing selective, water-soluble receptors for specific molecular targets (Verdejo et al., 2009).
Catalysis and Organic Synthesis
Hydroxyproline derivatives as asymmetric organocatalysts showcase the application of pyrrole derivatives in catalyzing asymmetric reactions of organic compounds. These derivatives, bearing functional groups at the pyrrolidine ring, facilitate various reactions such as aldol reactions, Mannich reactions, and Michael additions. The review emphasizes the significance of recyclable catalysts and their potential applications in green chemistry and technology (Zlotin, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)3-7-4-8(9(11)12)10-5-7/h4-6,10H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRNPVMRVMPJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147433-59-8 |
Source


|
| Record name | 4-(2-methylpropyl)-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide](/img/structure/B2662433.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)
![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)
![2-Benzyl-5-(3-chloropyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2662436.png)
![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)


![ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2662443.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2662445.png)



![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B2662451.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662452.png)